1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.445. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Aggregation
A study by Portilla et al. (2005) explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their work revealed how molecules are linked into structures ranging from cyclic dimers to complex three-dimensional frameworks through a combination of hydrogen and arene bonds, offering insights into the molecular engineering of such compounds Portilla, J., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Acta crystallographica. Section C, Crystal structure communications.
Synthetic Pathways
Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, highlighting a pathway that utilizes 2,3-dihydro-lH-quinolin-4-ones as starting materials. This synthesis route elucidates the versatility of pyrazolo[4,3-c]quinoline frameworks for potential ligand development for receptors like the estrogen receptor Kasiotis, K., Fokialakis, N., & Haroutounian, S. (2006). Synthesis.
Microwave-Assisted Synthesis
Mogilaiah et al. (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, demonstrating an efficient method that significantly enhances the reaction rate and yield. This study underscores the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds Mogilaiah, K., Sudhakar, G., & Reddy, N. (2003). ChemInform.
Antifungal Activity
Kurasawa et al. (1986) synthesized novel 1H-pyrazolo[3,4-b]quinoxalines (flavazoles) and demonstrated their antifungal activity, indicating the potential pharmacological applications of such compounds in treating fungal infections Kurasawa, Y., Muramatsu, M., Yamazaki, K., Tajima, S., Okamoto, Y., & Takada, A. (1986). Journal of Heterocyclic Chemistry.
Green Chemistry Synthesis
Rajesh et al. (2011) presented an L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a four-component sequential reaction, exemplifying a green chemistry approach to synthesizing structurally complex molecules. This method highlights the environmental benefits and efficiency of synthesizing heterocyclic compounds Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the pharmacological potential of pyrazoloquinoline derivatives , this compound could be a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It’s worth noting that pyrazoline derivatives have been shown to interact with various cellular components, leading to changes in cell function . For example, they can interact with enzymes like acetylcholinesterase (AchE), affecting normal nerve pulses’ transmission .
Biochemical Pathways
It’s known that pyrazoline derivatives can influence the production of reactive oxygen species (ros) and other free radicals . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
Similar compounds have been reported to exhibit good metabolic stability and oral pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to exhibit potent in vitro antiplatelet activity and significantly improved metabolic stability .
Properties
IUPAC Name |
12-(4-methoxyphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)28-25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27-28)16-5-3-2-4-6-16/h2-10,13-15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHYVNXYGIMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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